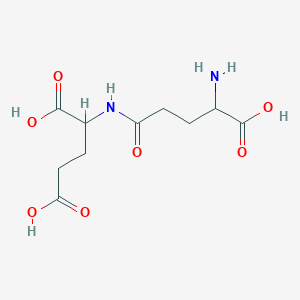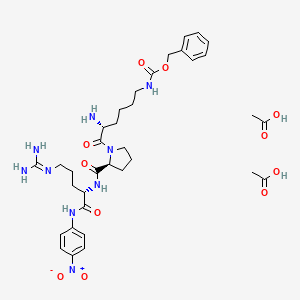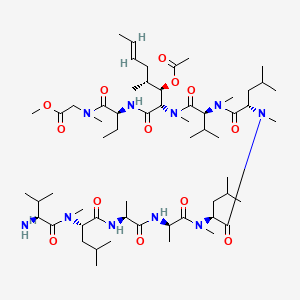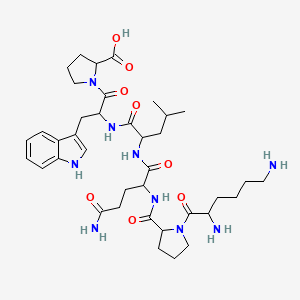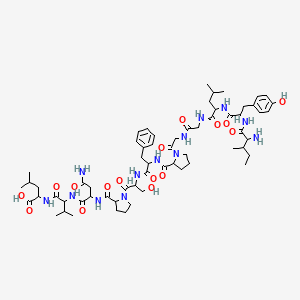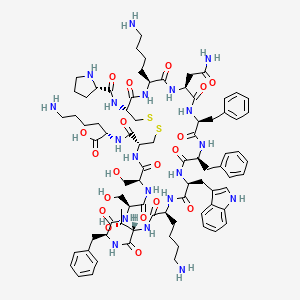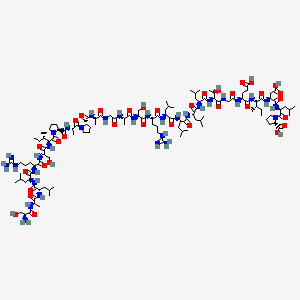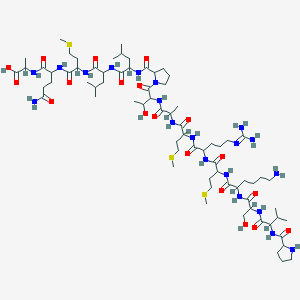
ACTH (1-39) (souris, rat)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adrenocorticotropic hormone (1-39) is a peptide hormone consisting of 39 amino acids. It is a potent endogenous melanocortin receptor 2 agonist and plays a crucial role in the hypothalamic-pituitary-adrenal axis. This hormone stimulates the production and release of glucocorticoids from the adrenal cortex, which are essential for stress response, metabolism, and immune function .
Applications De Recherche Scientifique
Adrenocorticotropic hormone (1-39) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in the hypothalamic-pituitary-adrenal axis and its effects on stress response and metabolism.
Medicine: Explored for its therapeutic potential in treating adrenal insufficiency and other endocrine disorders.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Adrenocorticotropic hormone (1-39) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection and activation. The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In industrial settings, the production of adrenocorticotropic hormone (1-39) involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often exceeding 95%. The final product undergoes rigorous purification using high-performance liquid chromatography (HPLC) and characterization by mass spectrometry and amino acid analysis .
Analyse Des Réactions Chimiques
Types of Reactions: Adrenocorticotropic hormone (1-39) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving methionine and cysteine residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can oxidize methionine residues to methionine sulfoxide.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds between cysteine residues.
Substitution: Amino acid substitution can be achieved through site-directed mutagenesis during peptide synthesis.
Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids .
Mécanisme D'action
Adrenocorticotropic hormone (1-39) exerts its effects by binding to melanocortin receptor 2 on the surface of adrenal cortex cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A, which in turn stimulates the production and release of glucocorticoids. These glucocorticoids regulate various physiological processes, including metabolism, immune response, and stress adaptation .
Comparaison Avec Des Composés Similaires
Alpha-melanocyte-stimulating hormone (alpha-MSH): Shares the first 13 amino acid residues with adrenocorticotropic hormone (1-39) and also binds to melanocortin receptors.
Beta-endorphin: Another cleavage product of proopiomelanocortin, involved in pain modulation and immune response.
Gamma-melanocyte-stimulating hormone (gamma-MSH): A shorter peptide with similar receptor binding properties.
Uniqueness: Adrenocorticotropic hormone (1-39) is unique in its exclusive binding to melanocortin receptor 2 and its specific role in stimulating glucocorticoid production. Unlike other melanocortins, it does not significantly interact with other melanocortin receptors, making it a critical regulator of adrenal function .
Propriétés
Numéro CAS |
77465-10-2 |
|---|---|
Formule moléculaire |
C₂₁₀H₃₁₅N₅₇O₅₇S |
Poids moléculaire |
4582.23 |
Séquence |
One Letter Code: SYSMEHFRWGKPVGKKRRPVKVYPNVAENESAEAFPLEF |
Synonymes |
ACTH (1-39) (mouse, rat) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


